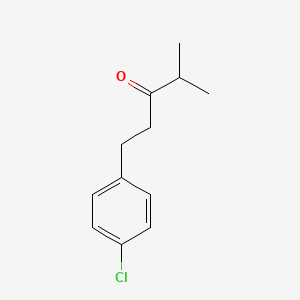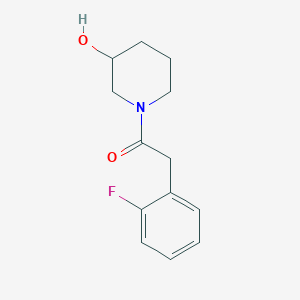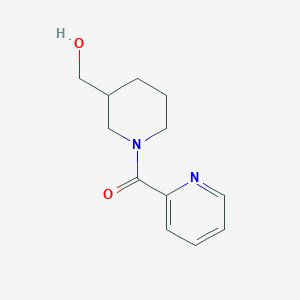![molecular formula C11H8ClFN2O2 B1486603 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154882-21-9](/img/structure/B1486603.png)
1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, FTIR and 1H NMR techniques can be used to verify the structure of the compound .Aplicaciones Científicas De Investigación
Cancer Treatment
One notable application is in the development of Aurora kinase inhibitors, where a compound structurally similar to the specified chemical has been identified to inhibit Aurora A, a kinase involved in cell division. This inhibition suggests potential usefulness in treating cancer by preventing the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research has also highlighted the antibacterial efficacy of pyrazole derivatives. For instance, certain compounds have demonstrated significant antibacterial activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests that derivatives of the specified chemical could be developed into new antibacterial agents (N. P. Rai et al., 2009).
Structural and Spectral Studies
Another application involves structural and spectral investigations of pyrazole-4-carboxylic acid derivatives. These studies provide insights into the molecular structure, electronic properties, and reactivity of these compounds through experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT). Such research is fundamental in understanding the chemical behavior and potential pharmaceutical applications of these compounds (S. Viveka et al., 2016).
Synthesis of Other Compounds
Pyrazole derivatives have also been utilized in synthesizing a variety of chemical compounds, including potential antipsychotic agents and GPR39 agonists. These applications underscore the versatility and pharmaceutical relevance of the chemical structure of pyrazole and its derivatives in medicinal chemistry (L D Wise et al., 1987).
Direcciones Futuras
The future directions for research on “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-10-3-9(13)2-1-7(10)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMYKANIUWEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



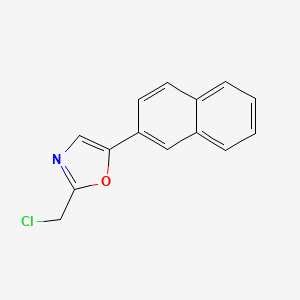
amine](/img/structure/B1486523.png)
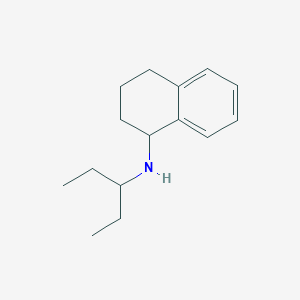

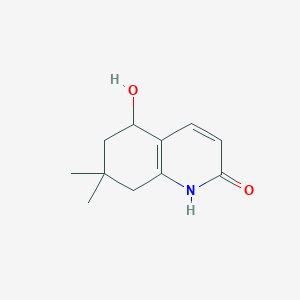

![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
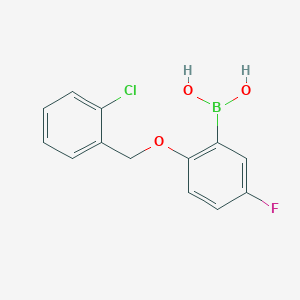
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
